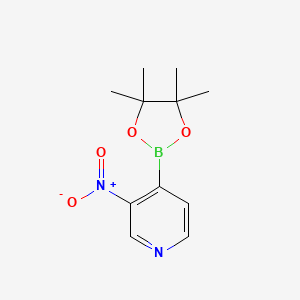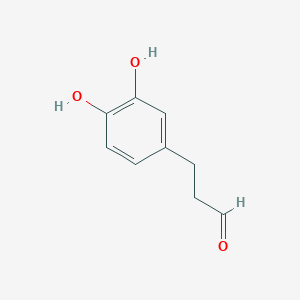![molecular formula C23H18N2O B13140327 [1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl- CAS No. 62219-20-9](/img/structure/B13140327.png)
[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes a bipyridine core substituted with methyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and bipyridinium salts. This reaction is often carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography is also common to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more substituents on the bipyridine core are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism by which 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one exerts its effects involves its interaction with specific molecular targets. The bipyridine core allows it to participate in redox reactions, making it useful in applications that require controlled electron transfer. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
4,4’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry and as a precursor to other compounds.
2,2’-Bipyridine: Another bipyridine isomer with applications in catalysis and material science.
4,4’-Dimethyl-2,2’-bipyridine: A methyl-substituted bipyridine with unique electronic properties.
Uniqueness: 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and redox behavior.
Propiedades
Número CAS |
62219-20-9 |
|---|---|
Fórmula molecular |
C23H18N2O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-(4-methylpyridin-2-yl)-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C23H18N2O/c1-17-12-13-24-22(14-17)25-21(19-10-6-3-7-11-19)15-20(16-23(25)26)18-8-4-2-5-9-18/h2-16H,1H3 |
Clave InChI |
CYNKQVYHJCHTNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)




![12-[(5Z)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B13140271.png)
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)

![1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B13140282.png)




